Butyl 3,5-dichlorobenzene-1-sulfonate

Description

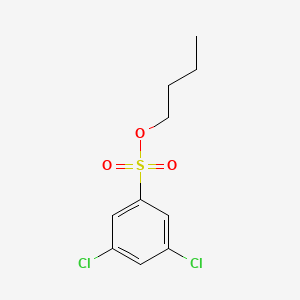

Butyl 3,5-dichlorobenzene-1-sulfonate is a sulfonate ester derivative of 3,5-dichlorobenzenesulfonic acid, where the sulfonic acid group is esterified with a butyl group. This compound is structurally characterized by a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a sulfonate ester group at the 1 position. Sulfonate esters like this are commonly used in organic synthesis as alkylating agents, stabilizers, or intermediates in pharmaceuticals and agrochemicals.

Properties

CAS No. |

138171-06-9 |

|---|---|

Molecular Formula |

C10H12Cl2O3S |

Molecular Weight |

283.17 g/mol |

IUPAC Name |

butyl 3,5-dichlorobenzenesulfonate |

InChI |

InChI=1S/C10H12Cl2O3S/c1-2-3-4-15-16(13,14)10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 |

InChI Key |

HZEQKKAYOIHRPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3,5-dichlorobenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 3,5-dichlorobenzene followed by esterification with butanol. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the sulfonation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Butyl 3,5-dichlorobenzene-1-sulfonate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonate group can be oxidized or reduced depending on the reagents used.

Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding sulfonic acid and butanol.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 3,5-dichlorobenzene-1-sulfonic acid derivatives.

Oxidation: Oxidized forms of the sulfonate group.

Hydrolysis: 3,5-dichlorobenzene-1-sulfonic acid and butanol.

Scientific Research Applications

Butyl 3,5-dichlorobenzene-1-sulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition studies.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of butyl 3,5-dichlorobenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms and butyl group contribute to the compound’s overall hydrophobicity, affecting its solubility and interaction with biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on butyl acrylate and butyl carbitol acetate, two butyl esters with distinct functional groups and industrial relevance. While these compounds differ from butyl 3,5-dichlorobenzene-1-sulfonate in chemical structure, their regulatory, toxicological, and physicochemical profiles offer insights into how sulfonate esters may behave relative to acrylates and acetates.

Table 1: Physicochemical Properties

Key Research Findings and Discussion

Reactivity Differences :

- Butyl acrylate is highly reactive due to its acrylate group, undergoing rapid polymerization, which necessitates stabilization during storage . In contrast, sulfonate esters like this compound are more chemically inert, making them suitable for controlled alkylation reactions.

Toxicological Risks: Butyl acrylate poses acute inhalation and skin sensitization risks (H317, H335) , while the dichlorobenzene moiety in this compound could introduce additional toxicity concerns, such as endocrine disruption or carcinogenicity, common in chlorinated aromatics.

Regulatory Scrutiny :

- Butyl acrylate is regulated under multiple international inventories (e.g., IECSC, PICCS) , suggesting that this compound, with its complex structure, may face stricter regulatory controls, particularly under REACH or TSCA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.